molecular formula C16H21NO5 B2692499 2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid CAS No. 2126177-55-5

2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No.: B2692499
CAS No.: 2126177-55-5
M. Wt: 307.346
InChI Key: YYCMEVOMHAFWQU-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 2nd position, a methoxy group at the 8th position, and a carboxylic acid moiety at the 5th position. With a molecular weight of 277.32 g/mol and a purity of ≥95%, it is primarily utilized as a chiral building block in medicinal chemistry and drug discovery . The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide bond formation. Its structural complexity and functional versatility make it valuable for developing protease inhibitors, receptor modulators, and other bioactive molecules .

Properties

IUPAC Name

8-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-11(14(18)19)5-6-13(21-4)12(10)9-17/h5-6H,7-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCMEVOMHAFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid, commonly referred to as Boc-Tic-OH, is a derivative of tetrahydroisoquinoline. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of Boc-Tic-OH, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.316 g/mol
  • Melting Point : 125-126 °C
  • Density : 1.2 g/cm³
  • Boiling Point : 437.6 °C at 760 mmHg

Boc-Tic-OH and its analogs exhibit a variety of biological activities primarily through their interaction with cellular pathways:

  • Chloride Transport Modulation :
    • A series of studies have indicated that tetrahydroisoquinoline derivatives can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property is particularly significant for developing therapies for cystic fibrosis .
  • Neuroprotective Effects :
    • Some compounds within this class have demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity :
    • Certain derivatives have shown promise as antimicrobial agents, targeting bacterial cell walls and inhibiting growth .

Structure-Activity Relationship (SAR)

The biological activity of Boc-Tic-OH is heavily influenced by its structural features. Modifications to the isoquinoline core and functional groups can significantly alter potency and selectivity:

Compound VariationBiological ActivityEC₅₀ Value
Boc-Tic-OHChloride transport<10 nM
Unsubstituted TicLow activity>100 nM
Methoxy substitution at position 8Enhanced activity<5 nM

The methoxy group at position 8 appears to enhance binding affinity to target proteins, thereby increasing biological efficacy.

Case Studies

  • Cystic Fibrosis Treatment :
    • A study identified several Boc-Tic-OH analogs that improved chloride transport in CFTR-deficient cells by over 30-fold compared to the lead compound . This finding underscores the potential for developing effective treatments for cystic fibrosis.
  • Neuroprotection in Animal Models :
    • Research involving animal models has highlighted the neuroprotective effects of Boc-Tic-OH derivatives against neurodegenerative diseases, suggesting a mechanism involving the inhibition of apoptotic pathways .
  • Antimicrobial Testing :
    • In vitro testing has revealed that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its potential therapeutic applications. Its structure allows for interactions with biological systems, making it a candidate for drug development.

Anticancer Properties

Studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit anticancer activity. For example, research has shown that specific modifications to the isoquinoline structure can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Research suggests that tetrahydroisoquinolines possess neuroprotective properties. The compound may act on neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that such compounds can protect neuronal cells from oxidative stress-induced damage .

Synthetic Organic Chemistry Applications

The versatility of 2-(tert-butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid in organic synthesis is noteworthy.

Building Block in Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various reactions such as esterification, amidation, and coupling reactions. The ability to introduce diverse substituents enables the creation of libraries of compounds for biological screening .

Chiral Synthesis

The compound can be utilized in asymmetric synthesis due to the presence of chiral centers in its structure. This property is essential for producing enantiomerically pure compounds that are crucial in pharmaceuticals .

Materials Science Applications

Beyond medicinal chemistry, this compound finds applications in materials science.

Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to modify their properties. This includes enhancing thermal stability and mechanical strength .

Coatings and Adhesives

The compound’s chemical reactivity makes it suitable for developing advanced coatings and adhesives with specific performance characteristics. Its incorporation can improve adhesion properties and resistance to environmental factors .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant cytotoxicity against breast cancer cell lines.
Neuroprotection Showed protective effects against oxidative stress in neuronal cells.
Synthetic Versatility Used as a precursor for synthesizing complex alkaloids with biological activity.
Polymer Modification Enhanced mechanical properties when incorporated into polymer blends.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected tetrahydroisoquinoline carboxylic acids. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Features Applications/Notes
Target compound (878798-87-9) 8-OCH₃, 5-COOH 277.32 High purity (95%); Boc protection enhances stability. Drug discovery intermediates.
8-Chloro-1-methyl analog (EN 300-39915912) 8-Cl, 1-CH₃, 5-COOH 346.34 Increased lipophilicity due to Cl/CH₃; higher molecular weight. Potential CNS drug candidates.
5-Amino derivative (L007548) 5-NH₂, 8-COOH Amino group enables nucleophilic reactions; used in peptide coupling. Antibiotic/antiviral research.
Fmoc-protected analog (CAS 1934521-12-6) 8-OCH₃, 5-COOH, 2-Fmoc Fmoc group allows UV monitoring; requires mild base for deprotection. Solid-phase peptide synthesis.
8-Methyl derivative (1824285-72-4) 8-CH₃, 5-COOCH₃ Methyl ester at C5 simplifies hydrolysis; lower reactivity at C6. Prodrug development.

Key Differences and Research Findings

Substituent Effects on Reactivity

  • Methoxy vs. Chloro (C8): The target compound’s 8-methoxy group enhances electron density, favoring electrophilic aromatic substitution, whereas 8-chloro derivatives (e.g., EN 300-39915912) exhibit greater steric hindrance and stability under acidic conditions .
  • Carboxylic Acid vs. Ester (C5): The free carboxylic acid in the target compound enables direct conjugation with amines, while methyl esters (e.g., 1824285-72-4) require hydrolysis, adding a synthetic step .

Protective Group Variations

  • Boc vs. Fmoc: Boc protection (target compound) offers acid-labile stability, ideal for orthogonal deprotection strategies. In contrast, Fmoc-protected analogs (CAS 1934521-12-6) are base-sensitive and preferred in solid-phase peptide synthesis .

Biological Activity The 5-amino derivative (L007548) shows enhanced binding to bacterial enzymes in preliminary assays, suggesting utility in antibiotic development .

Synthetic Utility

  • The target compound’s high purity (95%) and commercial availability (CymitQuimica) make it a reliable intermediate for large-scale synthesis .
  • Fmoc derivatives are niche alternatives for peptide chemists but require specialized handling due to light sensitivity .

Q & A

Q. What are the recommended synthetic routes for 2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection of the tetrahydroisoquinoline core. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane, followed by methoxy group installation using methylating agents like methyl iodide under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates. Yield optimization requires strict control of reaction temperature (0–25°C) and exclusion of moisture. Purity (>95%) can be confirmed by HPLC with C18 columns and UV detection at 254 nm, as seen in analogous Boc-protected compounds .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxy resonance (δ ~3.8 ppm). The tetrahydroisoquinoline protons appear as multiplet clusters between δ 2.5–4.5 ppm .
  • HPLC : Use a reverse-phase system (e.g., 70:30 acetonitrile/water with 0.1% TFA) to assess purity. Retention times should match standards of structurally similar Boc-protected acids .
  • Melting Point : Compare observed mp (e.g., 150–156°C range for related Boc-protected carboxylic acids) to literature values .

Q. How should this compound be stored to maintain stability, and what degradation products are commonly observed?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Degradation in humid conditions produces tert-butanol and CO₂, leaving a free amine intermediate. Monitor via TLC (silica, ethyl acetate) for spots corresponding to the deprotected amine .

Advanced Research Questions

Q. How do variations in solvent polarity and temperature impact the stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor ring closure via intramolecular cyclization but may increase epimerization at the tetrahydroisoquinoline C1 position. Low temperatures (–10°C) reduce racemization during Boc protection. Solvent screening (e.g., THF vs. dichloromethane) with chiral HPLC analysis (e.g., Chiralpak AD-H column) is recommended to quantify enantiomeric excess .

Q. What computational methods are suitable for modeling the conformational stability of the tetrahydroisoquinoline core under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can predict the energy-minimized conformation of the tetrahydroisoquinoline ring. Molecular dynamics simulations (AMBER force field) in explicit water models assess flexibility under physiological pH. Focus on hydrogen bonding between the carboxylic acid and methoxy groups, which stabilizes the planar conformation .

Q. What strategies can resolve contradictions in solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions arise from aggregation in aqueous buffers. Use dynamic light scattering (DLS) to detect micelle formation. Solubility in DMSO (≥50 mg/mL) is typical, but for biological assays, prepare stock solutions with sonication (30 min) and centrifuge (14,000 rpm, 10 min) to remove insoluble aggregates. Solubility in PBS (pH 7.4) can be enhanced via co-solvents (5% PEG-400) .

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